![molecular formula C13H10ClN3 B12913444 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-06-3](/img/structure/B12913444.png)
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine
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Overview
Description
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of the desired imidazo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of multi-step organic synthesis techniques, including the preparation of key intermediates and their subsequent cyclization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Enzyme Inhibition
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine has been studied for its ability to inhibit specific protein kinases. Notably, it has shown potential in inhibiting Pim-1 kinase activity in various cancer cell lines. The mechanism of action involves modulating enzyme activity or altering receptor signaling pathways, which may lead to therapeutic effects against kinase-mediated diseases such as cancer .
Cancer Treatment
The compound has been evaluated for its efficacy in treating cancers that express Pim-1 kinase. Studies indicate that it may be effective against tumors where this kinase plays a critical role in tumorigenesis. The ability to selectively inhibit kinase activity positions this compound as a promising candidate for cancer therapeutics .
Other Potential Uses
Beyond oncology, this compound's structural similarity to purine bases suggests potential applications in other therapeutic areas, including:
- Antiviral Agents : Research indicates that related compounds have shown activity against viral enzymes such as HIV protease.
- Cardiotonic Agents : Some derivatives have been explored for their cardiovascular benefits.
- Anti-tumor Agents : The imidazo[1,5-a]pyrimidine framework is associated with various anti-cancer activities .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Thiazolopyrimidines: These compounds have a thiazole ring fused to a pyrimidine ring, offering different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and are known for their biological activities.
Uniqueness
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and phenyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. Characterized by its unique fused ring structure and specific substitution pattern, this compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClN₃, with a molecular weight of 243.69 g/mol. Its structure includes:
- Chlorine atom at the 4-position
- Methyl group at the 2-position
- Phenyl group at the 6-position
This specific arrangement contributes to its distinct chemical and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific protein kinases, including Pim-1 kinase. This inhibition is crucial in cancer biology as it may disrupt signaling pathways that promote tumor growth.
- The mechanism involves binding to the active site of the kinase or altering its conformation, thereby preventing substrate phosphorylation.
-
Receptor Modulation :
- Due to its structural similarity to purine bases, it can modulate receptor signaling pathways. This property is significant for therapeutic applications in diseases mediated by receptor activity.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:
- Pim-1 Kinase Inhibition : Studies indicate that this compound effectively inhibits Pim-1 kinase activity in HCT116 colorectal carcinoma cells, leading to impaired cell survival and reduced proliferation rates .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | CAS Number | Notable Features |
---|---|---|---|
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine | C₁₃H₁₀ClN₃ | 79899-10-8 | Different chlorine position |
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine | C₈H₈ClN | 79899-06-2 | Additional methyl group |
5-Chloro-7-methyl-2-phenylimidazo[1,2-a]pyrimidine | C₁₃H₁₀ClN₃ | 10586341 | Different ring structure |
The unique substitution pattern of this compound enhances its biological activity compared to other compounds in the imidazo[1,5-a]pyrimidine family.
Properties
CAS No. |
88875-06-3 |
---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-11(14)17-12(16-9)8-15-13(17)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
MFGNLKORJOFLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N2C(=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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